(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C2H5N5O2S |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2H-tetrazol-5-ylmethanesulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c3-10(8,9)1-2-4-6-7-5-2/h1H2,(H2,3,8,9)(H,4,5,6,7) |
InChI Key |
TXGXNNOTKKBPND-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNN=N1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route to this compound involves the [3+2] cycloaddition of sodium azide to a nitrile precursor bearing the methanesulfonamide moiety or a suitable precursor that can be converted into the tetrazole ring with a methanesulfonamide substituent. This reaction is typically catalyzed by transition metals or promoted under thermal or microwave conditions in polar aprotic solvents.
Solvent and Catalyst Systems
Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used due to their high polarity and ability to dissolve both organic and inorganic reagents effectively. These solvents facilitate the azide-nitrile cycloaddition and allow for efficient heat transfer.
Catalysts: Copper(II) salts (e.g., copper(II) ferrite, copper(I) chloride) have been reported to catalyze the cycloaddition efficiently, activating the nitrile group toward nucleophilic attack by azide. Lanthanide triflates and scandium triflate have also been used under microwave irradiation for accelerated synthesis.
Reaction Conditions
Temperature: Typically ranges from 75 °C to 160 °C, with higher temperatures often employed under microwave irradiation to shorten reaction times.
Time: Reaction times vary from 1 hour under microwave conditions to 24 hours under conventional reflux.
pH Adjustment: After reaction completion, acidification (pH 1–5) is used to precipitate the tetrazole product, followed by filtration and washing.
Representative Preparation Protocols
Detailed Example from Literature
An efficient method reported for preparing tetrazole derivatives involves dissolving the nitrile precursor (0.01 mol) in 30 mL DMF, adding sodium azide (0.02–0.025 mol) and ammonium chloride (equimolar to azide), and heating the mixture at 75–90 °C for 8–10 hours under isothermal conditions. After completion, DMF is removed by vacuum distillation, and the residue is dispersed in water. Acidification with 1–20% hydrochloric acid solution adjusts the pH to 1–5, precipitating the tetrazole product, which is then filtered, washed, and dried to yield the product in 88.5–94.6% yield.
Mechanistic Insights
The reaction proceeds via a [3+2] cycloaddition between the azide ion and the nitrile carbon, forming the tetrazole ring. Catalysts such as Cu(II) activate the nitrile by coordinating to the nitrogen, increasing electrophilicity and facilitating azide attack. Microwave irradiation accelerates the reaction by rapidly heating the reaction mixture and possibly enhancing catalyst activity.
Data Tables Summarizing Research Outcomes
Summary and Recommendations
The preparation of this compound is efficiently achieved via azide-nitrile cycloaddition in polar aprotic solvents such as DMF or NMP.
Copper-based catalysts significantly improve reaction rates and yields, with copper(II) ferrite and copper(I) chloride being effective choices.
Microwave-assisted synthesis offers a rapid, high-yielding, and environmentally friendly alternative to conventional heating.
Post-reaction acidification and solvent removal steps are critical for product isolation and purity.
Solvent recovery and catalyst recyclability are feasible and recommended for sustainable synthesis.
This comprehensive analysis integrates multiple research sources, including patent literature and peer-reviewed studies, to provide a professional and authoritative overview of the preparation methods of this compound.
Chemical Reactions Analysis
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloaddition reactions due to its electron-deficient nature. A study demonstrated that Fe₃O₄@PMO-ICS-ZnO nanocatalysts enhance reaction rates and yields in tetrazole-involved cycloadditions (Fig. 1) . For example:
-
Reaction : Tetrazole derivatives undergo cycloaddition with nitriles or alkynes under catalytic conditions.
-
Outcome : High yields (85–95%) of fused heterocyclic products .
Metal Coordination and Chelation
The tetrazole moiety acts as a potent metal chelator, mimicking carboxylate behavior. Key findings include:
-
Zinc binding : X-ray crystallography revealed direct interaction between tetrazole nitrogen and zinc in enzyme-inhibitor complexes (Fig. 2) .
-
Coordination geometry : Tetrazoles form planar interactions with metals via σ-lone pairs, enabling competitive displacement of metal-bound water molecules .
| Metal Ion | Binding Site | Bond Length (Å) | Biological Relevance |
|---|---|---|---|
| Zn²⁺ | N2, N3 | 2.7–2.8 | Enzyme inhibition |
| Fe³⁺ | N1, N4 | 2.9 | Catalytic activity |
Nucleophilic Substitution at Sulfonamide
The methanesulfonamide group undergoes nucleophilic substitution under alkaline conditions:
-
Reaction : Replacement of the sulfonamide’s NH₂ group with amines or alkoxides.
-
Example : Reaction with hydroxylamine yields hydroxamic acid derivatives .
Alkylation and Acylation
The tetrazole’s NH group is susceptible to alkylation/acylation:
-
Alkylation : Benzylation using BnBr/K⁺OtBu in DMF (70% yield) .
-
Acylation : Acetic anhydride reacts at the NH site, forming N-acylated products .
| Reaction Type | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | Benzyl bromide | DMF, RT, 24 hr | 70 |
| Acylation | Acetic anhydride | Toluene, reflux | 82 |
Acid-Base Reactivity
The tetrazole ring exhibits acidity (pKa ~4.5), enabling salt formation:
-
Deprotonation : Reacts with NaOH to form water-soluble sodium salts.
-
Applications : Enhanced bioavailability in pharmaceutical formulations .
Multicomponent Reactions (MCRs)
The compound participates in Ugi-type MCRs, forming complex heterocycles:
-
Example : Reacting with isocyanides, aldehydes, and amines yields bis-tetrazole derivatives .
-
Conditions : Solvent-free, microwave irradiation, 80–95% yield .
Hydrogen Bonding Interactions
The tetrazole’s four nitrogen atoms form extensive hydrogen-bonding networks:
Scientific Research Applications
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Trifluoromethyl-Substituted Derivatives
The compound 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide (Fig. 1) shares the tetrazolylmethanesulfonamide core but includes a trifluoromethyl (-CF₃) and phenyl (-C₆H₅) group. Key differences include:
Thiadiazole- and Triazole-Based Sulfonamides
Compounds like N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () and triazolo-thiadiazines () replace the tetrazole with sulfur- or nitrogen-rich heterocycles:
- Thiadiazoles : The 1,3,4-thiadiazole ring introduces sulfur, altering electronic properties and enabling antimicrobial activity (e.g., compound 7q showed 100% inhibition against plant pathogens ).
- Triazoles: Triazole derivatives (e.g., 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-thio}-1-arylethanones) exhibit antifungal activity due to sulfur and nitrogen synergism .
Table 2: Heterocyclic Sulfonamide Comparison
Therapeutic Analogs: Candesartan and Hydrochlorothiazide
Biological Activity
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H6N4O2S |
| Molecular Weight | 158.17 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. It acts by:
- Inhibition of Dihydropteroate Synthase : Similar to traditional sulfonamides, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and growth.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Klebsiella pneumoniae | 32 |
Case Studies
- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 8 µg/mL.
- Animal Models : In a murine model of infection caused by Staphylococcus aureus, administration of the compound resulted in a significant decrease in bacterial load in tissues compared to untreated controls.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibacterial Agent : Its primary application is as an antibacterial agent in treating infections caused by susceptible bacteria.
- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties; however, further research is needed to confirm these findings.
Q & A
Q. What are the common synthetic routes for (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide?
Methodological Answer: The synthesis typically involves coupling a tetrazole precursor with a sulfonamide group. For example, guanidine carbonate has been reacted with hydroxylated tetrazole derivatives in methanol to yield crystalline products (90% yield), followed by recrystallization for purification . Alternative routes may involve nucleophilic substitution or cycloaddition reactions to introduce the sulfonamide moiety. Key steps include:
- Reagent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography or recrystallization in methanol/water mixtures.
- Validation : Confirm product identity via melting point analysis and LC-MS.
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar tetrazole-sulfonamide hybrids, crystals are grown via slow evaporation in methanol. Data collection uses a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement software (e.g., SHELXL) optimizes hydrogen bonding parameters, revealing planar tetrazole rings and N–H⋯O/N hydrogen bonds forming 3D networks . Key parameters:
- Space group : , with cell dimensions .
- Validation : R-factor ≤ 0.039 for high reliability.
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of tetrazole-sulfonamide hybrids?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier orbitals. For analogous triazole-sulfonamides, HOMO-LUMO gaps correlate with reactivity, while electrostatic potential maps predict nucleophilic/electrophilic sites . Steps include:
- Software : Gaussian 09 or ORCA for geometry optimization.
- Analysis : Compare theoretical IR spectra with experimental data to validate tautomeric forms.
- Challenges : Accurately modeling solvent effects (e.g., methanol) using PCM.
Q. How to resolve contradictions in reported synthetic yields for tetrazole-sulfonamide derivatives?
Methodological Answer: Discrepancies (e.g., 90% vs. lower yields) arise from reaction conditions. Systematic optimization is required:
Q. What advanced spectroscopic methods validate hydrogen bonding in these compounds?
Methodological Answer:
- Solid-state NMR : - correlation spectroscopy identifies N–H⋯O interactions.
- IR spectroscopy : Stretching frequencies at 3200–3400 cm confirm N–H bonds; shifts indicate hydrogen bond strength .
- SC-XRD : Quantify bond lengths (e.g., O⋯N distances ≤ 2.9 Å) and angles to map 3D networks.
Q. How to design experiments for studying biological activity of tetrazole-sulfonamides?
Methodological Answer: Leverage structural analogs (e.g., sulfonamide-containing anticancer agents ):
- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis kinetics.
- Docking studies : Use AutoDock Vina to predict binding affinities for target proteins.
- Structure-activity relationships (SAR) : Modify substituents on the tetrazole ring and analyze IC trends.
Data Contradiction Analysis
Q. How to interpret conflicting data on thermal stability of tetrazole-sulfonamides?
Methodological Answer: Divergent thermogravimetric (TGA) results may stem from sample purity or tautomerism. Strategies include:
- Control experiments : Compare recrystallized vs. crude samples.
- Dynamic DSC : Identify polymorphic transitions or decomposition pathways.
- Computational modeling : Calculate bond dissociation energies (BDEs) for the sulfonamide linkage.
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing tetrazole-sulfonamide derivatives?
- Documentation : Record exact solvent volumes, cooling rates, and stirring times.
- Crystallization : Use seed crystals to control polymorphism.
- Collaboration : Cross-validate spectral data with multiple labs to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
